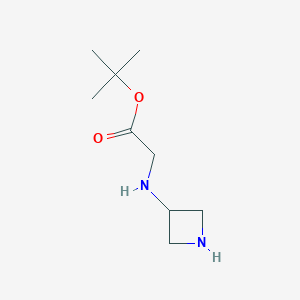

tert-Butyl 2-(azetidin-3-ylamino)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl 2-(azetidin-3-ylamino)acetate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-7-4-10-5-7/h7,10-11H,4-6H2,1-3H3 |

InChI Key |

XTHKGDBTMABDEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CNC1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of Tert Butyl 2 Azetidin 3 Ylamino Acetate

Reactions at the Azetidine (B1206935) Nitrogen (N-Alkylation, N-Acylation)

The secondary amine within the azetidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents. Direct alkylation with alkyl halides (e.g., iodides, bromides) can proceed under basic conditions to neutralize the resulting hydrohalic acid. A more controlled method is reductive amination, which involves the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.com The choice of reducing agent can be critical; NaBH(OAc)₃ is often preferred due to its mildness and tolerance of acid-sensitive functional groups. nih.gov

N-Acylation: Acylation of the azetidine nitrogen is a common strategy to introduce amide functionalities. This is typically achieved by reacting the starting material with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the acid byproduct. orgsyn.org The reaction is generally high-yielding and allows for the incorporation of a diverse array of acyl groups.

Table 1: Representative Reactions at the Azetidine Nitrogen

| Transformation | Reagent/Catalyst | Solvent | General Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | DMF, CH₃CN | Room temp. to 80 °C | tert-Butyl 2-(1-alkylazetidin-3-ylamino)acetate |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, THF | Room temperature, often with catalytic acetic acid | tert-Butyl 2-(1-alkylazetidin-3-ylamino)acetate |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | DCM, THF | 0 °C to room temp. | tert-Butyl 2-(1-acylazetidin-3-ylamino)acetate |

| N-Acylation | Anhydride (B1165640), Base (e.g., Et₃N) | DCM, THF | Room temp. | tert-Butyl 2-(1-acylazetidin-3-ylamino)acetate |

Note: DCE = 1,2-Dichloroethane; DCM = Dichloromethane (B109758); THF = Tetrahydrofuran; DMF = Dimethylformamide.

Transformations of the Ester Functionality (Hydrolysis, Transesterification, Amidation)

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. Its removal or transformation is a key step in many synthetic sequences.

Hydrolysis: The tert-butyl ester is notably stable under basic conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(azetidin-3-ylamino)acetic acid. sigmaaldrich.com This selective deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). sigmaaldrich.com

Transesterification: While less common than hydrolysis, the tert-butyl ester can undergo transesterification to form other esters (e.g., methyl, ethyl). This transformation is typically catalyzed by an acid or a specific enzyme in the presence of an excess of the desired alcohol. Borane catalysts, such as B(C₆F₅)₃, have been reported for the transesterification of tert-butyl esters under mild conditions.

Amidation: The tert-butyl ester can be converted directly to an amide. This can be achieved by heating the ester with an amine, sometimes with the aid of a catalyst. More efficiently, methods have been developed for the in-situ conversion of the tert-butyl ester to an acid chloride, which then reacts with an amine to form the amide. For instance, the use of α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst can generate the acid chloride intermediate for subsequent amidation. researchgate.netorganic-chemistry.org

Table 2: Transformations of the Ester Moiety

| Transformation | Reagent/Catalyst | Solvent | General Conditions | Product Type |

| Hydrolysis | Trifluoroacetic Acid (TFA) | DCM | Room temperature | 2-(Azetidin-3-ylamino)acetic acid |

| Hydrolysis | HCl | Dioxane / MeOH | Room temperature | 2-(Azetidin-3-ylamino)acetic acid hydrochloride |

| Transesterification | Alcohol, B(C₆F₅)₃ | Toluene | Mild heating | 2-(Azetidin-3-ylamino)acetate (different ester) |

| Amidation | Amine, SnCl₂/α,α-dichlorodiphenylmethane | DCE | Mild heating | 2-(Azetidin-3-ylamino)acetamide |

Modifications at the Amino Linkage

The secondary amine that links the azetidine ring and the acetate (B1210297) group represents another site for chemical modification. The reactivity of this amine is influenced by the adjacent functional groups. It is generally less nucleophilic than the azetidine nitrogen due to the electronic influence of the neighboring ester group. However, under specific conditions, it can undergo reactions such as acylation or alkylation. Selective reaction at this site while the azetidine nitrogen is protected (e.g., as a Boc-carbamate) is a common synthetic strategy.

Further Functionalization for Complex Scaffold Generation

The trifunctional nature of tert-butyl 2-(azetidin-3-ylamino)acetate makes it an excellent building block for creating more complex molecular architectures. By strategically protecting and deprotecting the different reactive sites, chemists can selectively elaborate the molecule. For example, the azetidine nitrogen can be functionalized first, followed by hydrolysis of the ester and subsequent amide bond formation using the newly revealed carboxylic acid. This sequential functionalization is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of libraries of related compounds. This building block is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the azetidine and the acetate-derived linker can be used to connect a protein-binding ligand and an E3 ligase-recruiting moiety. broadpharm.com

Analytical Characterization Methodologies for Tert Butyl 2 Azetidin 3 Ylamino Acetate and Its Derivatives

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and purity assessment of tert-butyl 2-(azetidin-3-ylamino)acetate and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of synthesized compounds and for separating complex mixtures. In the analysis of related structures, HPLC has been used to assess purity, with detection often performed at wavelengths of 220 nm and 254 nm. nih.govscintica.com For instance, the purity of a product was confirmed to be 99% by HPLC-PDA analysis. nih.gov

Typical HPLC systems utilize a C18 stationary phase, such as an XBridge BEH130 C18 or an ACE XDB-C18 Zorbax column. nih.govscintica.com Gradient elution is commonly employed, with mobile phases consisting of aqueous solutions (often containing additives like formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) (ACN). nih.govscintica.com For example, a gradient of 40% to 70% acetonitrile in water (with 0.045% TFA in water and 0.036% TFA in ACN) over 8 minutes has been used. nih.gov Semi-preparative HPLC is also utilized for the purification of these compounds, employing similar stationary and mobile phases but at a larger scale. scintica.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. rsc.orgorgsyn.org It allows for the quick assessment of the consumption of starting materials and the formation of products. rsc.org For example, a reaction can be monitored by TLC until the starting material is no longer visible on the plate. rsc.orgorgsyn.org

Silica (B1680970) gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. orgsyn.org The choice of eluent, or mobile phase, is critical for achieving good separation. A common mobile phase for related compounds is a mixture of petroleum ether and ethyl acetate (B1210297). orgsyn.org Visualization of the separated spots on the TLC plate can be achieved using UV light or by staining with a chemical reagent such as an aqueous ceric ammonium (B1175870) molybdate (B1676688) solution followed by heating. orgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. orgsyn.org

Silica Gel Column Chromatography for Purification

Silica gel column chromatography is a fundamental purification technique in organic synthesis. rsc.orgukwms.ac.idnih.gov It is widely used to isolate desired compounds from reaction mixtures based on their polarity. rsc.org The crude product is typically loaded onto a column packed with silica gel (e.g., 200-300 mesh), and a solvent system of appropriate polarity is used to elute the compounds. rsc.orgrsc.org

The choice of eluent is often guided by preliminary TLC analysis. youtube.com A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is a common strategy to separate compounds with different polarities. rochester.edu For instance, a gradient of petroleum ether and ethyl acetate can be used. beilstein-journals.org In some cases, to prevent the degradation of acid-sensitive compounds on the silica gel, a small amount of a base like triethylamine (B128534) can be added to the eluent system. rochester.edubeilstein-journals.org After separation, the collected fractions are concentrated to yield the purified product. rsc.org

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. ¹H and ¹³C NMR are routinely used to provide information about the hydrogen and carbon framework of the molecule, respectively. rsc.orgrsc.org

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the ester group and the quaternary carbon of the tert-butyl group will have distinct chemical shifts. rsc.orgchemicalbook.com

In addition to ¹H and ¹³C, NMR of other nuclei such as ¹⁵N and ¹⁹F can be employed for derivatives containing these isotopes, providing further structural insights. researchgate.net Dynamic NMR studies can also be performed to investigate conformational changes in the molecule. researchgate.net

A representative, though not specific to the title compound, ¹³C NMR data for a related azetidine (B1206935) derivative showed signals at δ 19.86, 28.5, 46.1, 80.3, 81.8, 126.7, 126.9, 127.5, 127.7, 128.2, 131.3, 135.6, 142.9, 147.3, and 156.7 ppm. rsc.org

Mass Spectrometry (MS, LC-MS, HRMS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. orgsyn.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. rsc.org This is a crucial step in confirming the identity of a newly synthesized compound. For example, the calculated exact mass for a derivative was compared to the found mass to confirm its composition. rsc.orgrsc.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. scintica.comorgsyn.orgrsc.org The protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are commonly observed ions in ESI mass spectra. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, IR spectroscopy provides critical information for confirming its molecular structure by identifying the characteristic vibrational modes of its key functional groups. The spectrum of this compound is an overlay of the absorptions corresponding to its azetidine ring, secondary amine, and tert-butyl ester moieties.

The primary functional groups that can be identified in the IR spectrum of this compound include the N-H bond of the secondary amine, the C=O bond of the ester, the C-N bond of the azetidine ring and the amine, and the C-O bond of the ester. The presence of alkane C-H bonds from the tert-butyl and azetidine groups will also be evident.

Detailed analysis of the IR spectrum involves assigning specific absorption bands to these functional groups. The N–H stretching vibration of the secondary amine is typically observed in the range of 3300 to 3500 cm⁻¹. This peak is generally sharper and less intense than the O-H band of alcohols. pressbooks.pub The strong carbonyl (C=O) stretching absorption of the saturated ester is one of the most prominent features in the spectrum, usually appearing in the region of 1735 to 1750 cm⁻¹. researchgate.net The presence of the tert-butyl group can be confirmed by characteristic C-H bending vibrations around 1462 cm⁻¹. researchgate.net

The C-N stretching vibrations of the aliphatic amine and the azetidine ring are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-O stretching vibrations of the ester group also appear in this region, usually as two distinct bands for the (C=O)-O and O-C portions of the ester linkage.

By examining the specific frequencies and intensities of these absorption bands, researchers can confirm the successful synthesis and purity of this compound and its derivatives. The following table summarizes the expected characteristic IR absorption bands for the compound based on typical values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| tert-Butyl (C-H) | Bend | ~1462 | Medium |

| Azetidine/Amine (C-N) | Stretch | 1000 - 1250 | Medium-Weak |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Application As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Azetidine-Containing Heterocyclic Systems

The reactivity of the azetidine (B1206935) scaffold makes it a key component in the synthesis of more complex heterocyclic structures. Specifically, derivatives of tert-Butyl 2-(azetidin-3-ylamino)acetate are central to creating novel bicyclic and spirocyclic systems. A primary method for achieving this is through the aza-Michael addition reaction.

Research has demonstrated a synthetic strategy starting with an N-Boc-protected azetidine precursor, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. nih.gov This compound undergoes an aza-Michael addition with various NH-heterocycles, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield a range of N-substituted tert-butyl aminoacetate derivatives. nih.govmdpi.com For instance, the reaction with azetidine hydrochloride produces a biazetidine system, while reaction with pyrazole (B372694) creates a pyrazolyl-azetidine hybrid. nih.gov These reactions showcase the utility of the azetidine core as a foundation for building intricate molecular architectures. mdpi.com The resulting compounds, which contain linked heterocyclic rings, are of significant interest in medicinal chemistry. researchgate.net

Table 1: Synthesis of Azetidine-Containing Heterocyclic Systems via Aza-Michael Addition Data derived from a synthetic route starting with tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate to form various N-substituted azetidinyl acetate (B1210297) derivatives.

| Nucleophile (Reactant) | Product Name | Yield | Source |

| Azetidine hydrochloride | tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | 64% | nih.govmdpi.com |

| 3-Hydroxyazetidine hydrochloride | tert-Butyl 3-hydroxy-3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | 62% | nih.gov |

| Pyrrolidine | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61% | nih.gov |

| 3,3-Difluoropyrrolidine (B39680) | tert-Butyl 3-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 64% | mdpi.com |

| Pyrazole | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate | - | nih.gov |

Intermediate in the Construction of Functionalized Azetidine Derivatives

Beyond creating new ring systems, this compound and its precursors are pivotal intermediates for synthesizing functionalized azetidine derivatives. The ability to introduce various substituents onto the azetidine ring or modify its side chains allows for the fine-tuning of molecular properties.

The products from the aza-Michael additions are themselves examples of highly functionalized azetidines. nih.govmdpi.com For example, introducing moieties like 3-hydroxyazetidine or 3,3-difluoropyrrolidine creates derivatives with altered polarity, hydrogen bonding capability, and metabolic stability. nih.govmdpi.com The transformation of these heterocyclic building blocks via nucleophilic substitution or elaboration of the amino and carboxyl groups can provide a broad range of new, conformationally constrained amino acid derivatives. nih.gov

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen and the tert-butyl ester are crucial for this role as an intermediate. These groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, revealing a reactive secondary amine and a carboxylic acid, respectively. scintica.comnih.gov This deprotection opens the door for subsequent reactions, such as amide bond formation, sulfonylation, or alkylation, enabling the incorporation of the azetidine core into a wide array of final target molecules.

Strategy for Introducing Azetidine-Aminoacetate Scaffolds into Molecular Architectures

The use of this compound represents a key strategy for incorporating the azetidine-aminoacetate scaffold into larger, more complex molecules. This building block approach is highly efficient in medicinal chemistry, where the azetidine ring is valued as a "bioisostere" for other cyclic and acyclic groups, often improving physicochemical properties.

The primary strategy involves leveraging the nucleophilicity of the amine at the 3-position of the azetidine ring. This amine can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. As demonstrated in the synthesis of related compounds, the aza-Michael addition of a heterocyclic amine to an activated alkene (an azetidin-ylidene acetate) is an effective method for creating the core C-N bond of the aminoacetate scaffold in a single step. nih.govmdpi.com

Alternatively, the synthesis can be approached by reacting a pre-formed azetidin-3-amine (B9764) with an appropriate acetate derivative, such as tert-butyl 2-bromoacetate. rsc.org This modular approach allows chemists to assemble the desired scaffold from simpler, commercially available starting materials. The presence of the tert-butyl ester protects the carboxylic acid functionality while the main construction takes place, and it can be deprotected in a later step to reveal another reactive handle for further elaboration. rsc.orgorgsyn.org

Contribution to Structural Diversity in Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high structural diversity is essential for identifying novel lead compounds. Multi-component reactions (MCRs) are a powerful tool for this purpose, as they allow for the rapid assembly of complex molecules from simple building blocks in a single step.

The Ugi four-component condensation reaction (4CC-Ugi) is a prominent MCR used to create diverse libraries of peptide-like molecules. nih.gov This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. The amine component is a critical input that dictates a significant portion of the final structure's diversity. nih.gov

This compound, with its available secondary amine, is an ideal building block for incorporation into Ugi-type library syntheses. By using this compound as the amine component, the entire azetidine-aminoacetate scaffold can be efficiently integrated into thousands of unique structures. A notable study on SARS-CoV 3CL protease inhibitors utilized a Ugi reaction to rapidly explore structure-activity relationships by varying the aldehyde, amine, and carboxylic acid inputs while keeping the isocyanide constant. nih.gov This strategy highlights how a building block like this compound could be employed to generate a large library of novel, azetidine-containing compounds for biological screening.

Table 2: Illustrative Components for a 4-Component Ugi Reaction Library Based on a strategy used for generating diverse chemical libraries. This compound could serve as an amine component in such a synthesis.

| Aldehyde (R1) | Amine (R2) | Carboxylic Acid (R3) | Isocyanide (R4) | Source |

| Pyridine-3-carboxaldehyde | Aniline derivatives | Furan-2-carboxylic acid | tert-Butyl isocyanide | nih.gov |

| Thiophene-2-carboxaldehyde | Cyclopropylamine | Thiophene-2-carboxylic acid | tert-Butyl isocyanide | nih.gov |

| Various Aryl Aldehydes | Various Aryl Amines | Various Heterocyclic Acids | tert-Butyl isocyanide | nih.gov |

Advanced Research Perspectives on Azetidine Bearing Compounds

Development of Novel Synthetic Routes to Azetidine (B1206935) Scaffolds

Historically, the synthesis of azetidines has been challenging, limiting their widespread use. acs.orgsciencedaily.com However, recent years have seen a surge in innovative synthetic methodologies to create these valuable scaffolds. rsc.org Researchers are moving beyond classical cyclization methods to develop more efficient and functional-group-tolerant routes.

Key modern approaches include:

Intramolecular Cyclization: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for creating functionalized azetidines. rsc.org This method uses an oxidant to promote the key ring-forming step, showing excellent tolerance for various functional groups. rsc.org

Ring-Closing Metathesis: This method has been used to form azetidine-fused 8-membered rings, starting from N-allylated azetidine precursors and using catalysts like Grubbs' first-generation catalyst. nih.gov

Thermal Isomerization: The thermal isomerization of aziridines to azetidines, for instance by refluxing in DMSO, provides a pathway to specific derivatives like 3-bromoazetidine-3-carboxylic acids, which can be further functionalized. rsc.org

Aza-Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a classic method for forming azetidine rings. Recent advancements have expanded its scope and utility. rsc.org

From β-amino alcohols: A convenient preparation of 2-cyano azetidines from β-amino alcohols has been demonstrated, providing a practical entry point to these scaffolds. acs.org The synthesis of the related compound tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a precursor for the drug baricitinib, has been optimized from commercially available materials. nih.gov

A comparison of selected modern synthetic strategies is presented below.

| Method | Key Reagents/Catalysts | Description | Reference |

| Intramolecular C-H Amination | Palladium(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Catalytic C-H activation and subsequent amination to form the azetidine ring. | rsc.org |

| Ring-Closing Metathesis | Grubbs' Catalyst | Formation of fused-ring systems involving an azetidine by closing a larger ring containing an olefin. | nih.gov |

| Thermal Aziridine (B145994) Isomerization | Heat (e.g., in DMSO) | Rearrangement of a three-membered aziridine ring to a four-membered azetidine ring. | rsc.org |

| Titanium-mediated Coupling | Ti(IV) reagents, Grignard reagents | A Kulinkovich-type pathway to synthesize spirocyclic NH-azetidines from oxime ethers. | rsc.org |

Exploration of Stereoselective Synthesis of Azetidine Derivatives

As with many bioactive molecules, controlling the three-dimensional arrangement (stereochemistry) of substituents on the azetidine ring is critical. The development of stereoselective synthetic methods allows for the creation of single, specific enantiomers or diastereomers, which is often essential for therapeutic efficacy.

Recent progress in this area includes:

Metal-Catalyzed Asymmetric Reduction: Prochiral unsaturated azetidine precursors, such as azetinyl-carboxylic acids, can be reduced using metal catalysts with chiral ligands (e.g., ruthenium or rhodium complexes) to produce enantioenriched azetidine carboxylic acids. acs.orgchemrxiv.orgresearchgate.net

Organocatalysis: Chiral organocatalysts, like substituted pyrrolidines, have been used to catalyze reactions that stereoselectively form azetidine rings. rsc.org For example, the reaction between an aldehyde and an aldimine can be guided by a chiral catalyst to yield a specific stereoisomer. rsc.org

Strain-Release Functionalization: A modular approach using the strain-release functionalization of 1-azabicyclobutanes enables the synthesis of complex, stereopure azetidines that would be difficult to produce otherwise. nih.gov

Diastereoselective Hydrozirconation: The use of Schwartz's reagent on substituted azetidines has been explored for the diastereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org

The ability to selectively synthesize specific stereoisomers is crucial, as demonstrated in the preparation of different isomers of 2-cyanoazetidines by carefully choosing the reaction conditions and reagents, such as using LiHMDS versus KHMDS. acs.org

Computational Chemistry in Azetidine Research

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights that guide experimental work. mit.edu In the field of azetidine chemistry, computational methods are used for conformational analysis, reactivity predictions, and understanding reaction mechanisms.

Guiding Synthesis: Researchers have successfully used computational models to predict which pairs of reactants (alkenes and oximes) will successfully form azetidines via photocatalysis. mit.edu By calculating frontier orbital energies, these models can prescreen compounds, saving significant time and resources compared to a trial-and-error approach. mit.edu

Predicting Properties: For the development of azetidine-based libraries for CNS-focused drug discovery, computational tools are used to calculate key physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area. acs.orgnih.gov This in silico analysis helps prioritize which scaffolds to synthesize for optimal drug-like properties, including blood-brain barrier penetration. nih.gov

Conformational Analysis: Understanding the preferred 3D shape of the azetidine ring and its substituents is vital. The ring is not planar but puckered, and computational analysis helps predict the most stable conformations, which influences how the molecule interacts with biological targets.

Emerging Methodologies for Post-Synthetic Functionalization of Azetidine Moieties

Post-synthetic, or late-stage, functionalization refers to the modification of the azetidine scaffold after the core ring has already been formed. This is a highly valuable strategy in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common intermediate. The compound tert-Butyl 2-(azetidin-3-ylamino)acetate is a prime example of a scaffold ready for such modifications.

Key emerging strategies include:

Electrophilic Azetidinylation: Novel reagents like azetidinyl trichloroacetimidates have been developed to directly attach azetidine rings to a wide range of nucleophiles, enabling "any-stage" installation of this important motif. rsc.org

Functionalization of the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a common site for modification. For instance, in cyclic peptides containing a 3-aminoazetidine (3-AAz) unit, the azetidine nitrogen can be chemoselectively deprotected and then subjected to reactions like acylation or sulfonylation. researchgate.netnih.gov

Click Chemistry: A "click-based" approach can be used for late-stage modifications. researchgate.netnih.gov An azetidine nitrogen can be functionalized with a handle, such as a 2-propynyl carbamate, which can then readily react with azide-tagged molecules (e.g., dyes or biotin) via a copper-catalyzed azide-alkyne cycloaddition. researchgate.net

Nucleophilic Substitution: C-3 substituted azetidines can be created by reacting 3-bromo-substituted azetidines with various nucleophiles, such as potassium cyanide or sodium azide (B81097), to introduce new functional groups at the 3-position. rsc.org

These advanced methodologies in synthesis, stereocontrol, computational design, and functionalization are ensuring that azetidine-bearing compounds will continue to be a rich source of innovation in science.

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(azetidin-3-ylamino)acetate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between activated azetidine derivatives and tert-butyl-protected aminoacetate intermediates. For example, azetidin-3-amine may react with tert-butyl bromoacetate under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or acetonitrile . Optimizing reaction conditions—such as temperature (40–60°C), stoichiometry (1:1.2 molar ratio of amine to electrophile), and solvent choice—can improve yields beyond 70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : Characteristic peaks include a singlet for the tert-butyl group (δ ~1.4 ppm in H NMR) and resonances for the azetidine NH (δ ~2.8–3.2 ppm) and acetate carbonyl (δ ~170 ppm in C NMR) .

- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C–N: ~1.45 Å) and dihedral angles, confirming the azetidine ring conformation and spatial arrangement of functional groups .

Q. What solvents and reaction parameters influence the stability of this compound during storage?

The compound is sensitive to moisture and acidic/basic conditions due to its tert-butyl ester and secondary amine groups. Storage at –20°C under inert atmosphere (argon or nitrogen) in anhydrous DMSO or DCM is recommended . Degradation pathways, such as ester hydrolysis or azetidine ring opening, can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiopure derivatives?

Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution, are used to isolate enantiomers . Asymmetric synthesis routes employing chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can directly yield enantiopure products . Stereochemical assignments are validated via circular dichroism (CD) or X-ray crystallography .

Q. How do contradictory biological activity data arise for this compound, and how can they be resolved?

Discrepancies in reported activities (e.g., enzyme inhibition IC₅₀ values) may stem from:

- Assay variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid denaturation) .

- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., de-esterified derivatives) can interfere with assays. LC-MS purity checks (>95%) and dose-response curve normalization are essential .

- Target selectivity : Off-target interactions with related enzymes (e.g., kinases vs. proteases) require orthogonal assays (e.g., SPR, thermal shift) to validate specificity .

Q. What strategies mitigate instability of the azetidine ring under physiological conditions?

The azetidine ring’s strain makes it prone to ring-opening in acidic environments (e.g., lysosomal pH). Strategies include:

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Key SAR insights include:

- Azetidine substitution : 3-Hydroxyazetidine analogs show enhanced solubility but reduced metabolic stability compared to unsubstituted derivatives .

- Ester group replacement : Substituting tert-butyl with methyl or benzyl esters alters logP values (measured via shake-flask method) and membrane permeability .

- Amino group modifications : Acylation (e.g., acetyl) or alkylation (e.g., methyl) of the secondary amine modulates target binding affinity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.